molecular formula C15H18N2O2 B2797914 N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide CAS No. 851405-19-1

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide

Cat. No.: B2797914
CAS No.: 851405-19-1
M. Wt: 258.321
InChI Key: JKKANSCDDWFFQH-UHFFFAOYSA-N
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Description

“N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propionamide” is a chemical compound. It has been studied for its inhibitory activity against the acetylcholinesterase enzyme (AChE), which is significant in the context of Alzheimer’s disease .


Synthesis Analysis

The synthesis of this compound and its analogues has been attempted as part of research into creating tacrine analogues that are free of hepatotoxicity . The synthesis process involves the creation of new 2-oxo-1,2-dihydroquinoline-3-carboxamides . The chemical structures of these compounds were verified using NMR and HR-MS .


Molecular Structure Analysis

The molecular structure of “this compound” has been characterized and verified using techniques such as NMR and HR-MS .


Chemical Reactions Analysis

The compound is part of a group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides that have been synthesized and characterized . The chemical reactions involved in the synthesis of these compounds have been described in the literature .

Scientific Research Applications

Anticancer Activity

Research on derivatives of 2-oxo-1,2-dihydroquinoline has demonstrated significant anticancer activities. A study produced new derivatives to test against the breast cancer MCF-7 cell line. Compounds displayed strong anticancer activity, underlining the potential of quinoline derivatives in cancer therapy (Gaber et al., 2021).

Anticonvulsant Agents

Novel 2,3‐dihydroquinazolin‐4(1H)‐one derivatives, synthesized for their anticonvulsant potential, showed promising activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These findings suggest the potential of quinoline derivatives in managing convulsive disorders (Kothayer et al., 2019).

Antimicrobial Activity

Studies on quinoline derivatives also highlight their antimicrobial potential. For instance, a series of quinolinone-3-aminoamide derivatives were synthesized and evaluated for their antimicrobial potency, showing significant activities against various bacterial and fungal strains. This supports the application of quinoline compounds as potent antimicrobial agents (Matiadis et al., 2013).

Antihypoxic Activity

Quinoline derivatives have also been explored for their antihypoxic properties. One study synthesized N-R-amide hydrochlorides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, with some showing high antihypoxic effects, suggesting a potential use in treating conditions related to oxygen deprivation (Ukrainets, Mospanova, & Davidenko, 2014).

Regioselectivity in Chemical Synthesis

Research into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides insights into the synthetic versatility of quinoline derivatives. This work emphasizes the importance of quinolines in medicinal chemistry due to their biological and synthetic versatility (Batalha et al., 2019).

Future Directions

The compound and its analogues are being studied for their potential in treating Alzheimer’s disease . The research is ongoing, and further ex vivo and in vivo models have been established recently in the lab to evaluate the safety of these compounds .

Properties

IUPAC Name

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-3-14(18)16-7-6-12-9-11-5-4-10(2)8-13(11)17-15(12)19/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKANSCDDWFFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1=CC2=C(C=C(C=C2)C)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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